2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE

Structural isomerism Target selectivity Antichlamydial screening

This benzimidazole-thioether-acetamide derivative (CAS 86109-76-4) features a distinct naphthalen-1-yl terminus that delivers a calculated logP of 3.423—within the optimal permeability window for cellular assays. It is a structural isomer of Chlamydia pneumoniae-IN-1, with a fundamentally different connectivity topology (benzimidazole–S–CH₂–CO–NH–naphthalene) that generates a unique 3D pharmacophore. The 2MBI scaffold has demonstrated IC₅₀ values as low as 4.53 µM against HCT116 colorectal carcinoma cells, outperforming 5-fluorouracil. This specific substitution pattern remains uncharacterized in published SAR, offering a clear opportunity to establish novel structure-activity relationships for the naphthalen-1-yl terminus.

Molecular Formula C19H15N3OS
Molecular Weight 333.41
CAS No. 86109-76-4
Cat. No. B2616434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE
CAS86109-76-4
Molecular FormulaC19H15N3OS
Molecular Weight333.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H15N3OS/c23-18(12-24-19-21-16-9-3-4-10-17(16)22-19)20-15-11-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,23)(H,21,22)
InChIKeyBWVFNEWIUGVZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 53 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(naphthalen-1-yl)acetamide (CAS 86109-76-4): Physicochemical Identity and Scaffold Classification for Procurement Decision-Making


2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(naphthalen-1-yl)acetamide (CAS 86109-76-4) is a synthetic small-molecule benzimidazole-thioether-acetamide derivative with molecular formula C19H15N3OS and molecular weight 333.41 g/mol . It incorporates three pharmacophoric elements: a benzimidazole core, a thioether (-S-) bridge, and a naphthalen-1-yl terminal group linked via an acetamide spacer. This compound belongs to the 2-mercaptobenzimidazole (2MBI) derivative class, a privileged scaffold in medicinal chemistry with documented antibacterial, antifungal, anticancer, and anti-inflammatory activities [1]. It is commercially available as a screening compound from multiple suppliers (e.g., ChemDiv catalog ID Y511-2272; CheMenu catalog CM815555) at ≥95% purity, with a reported logP of 3.423 and polar surface area of 40.16 Ų . Notably, this compound shares the identical molecular formula (C19H15N3OS) with the antichlamydial agent Chlamydia pneumoniae-IN-1 (CAS 518010-44-1) but differs fundamentally in atomic connectivity—a structural isomerism with direct consequences for target engagement and biological selectivity [2].

Why In-Class Benzimidazole-Thioether Compounds Cannot Be Interchanged with 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(naphthalen-1-yl)acetamide (CAS 86109-76-4) Without Risk of Altered Target Engagement


Substitution among benzimidazole-thioether-acetamide derivatives is not straightforward due to three structural determinants that govern biological performance. First, the connectivity topology distinguishes this compound from its structural isomer Chlamydia pneumoniae-IN-1: the target compound positions the benzimidazole and naphthalene rings on opposite sides of a thioether-acetamide bridge (benzimidazole–S–CH₂–CO–NH–naphthalene), whereas CP-IN-1 employs a direct 2-arylbenzimidazole linkage with a thiophene-acetamide side chain [1]. These distinct connectivities produce different InChI Keys (BWVFNEWIUGVZGE vs. BDHYTOROWXHRFW) and different three-dimensional pharmacophore geometries, which directly impact molecular recognition at protein binding sites. Second, the naphthalen-1-yl substituent contributes a calculated logP of 3.423, substantially higher than simpler phenyl-substituted analogs (e.g., 2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide, estimated logP ~2.5), conferring differential membrane permeability and pharmacokinetic behavior . Third, within the broader 2MBI-derived acetamide series, even subtle changes in the N-aryl substituent have been shown to produce IC₅₀ variations exceeding 10-fold against HCT116 colorectal carcinoma cells, with activities ranging from sub-micromolar to >20 µM depending solely on the terminal aromatic group [2]. These quantitative structure-activity relationships confirm that generic substitution without consideration of the specific naphthalen-1-yl topology will unpredictably alter biological outcomes.

Quantitative Differential Evidence for 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(naphthalen-1-yl)acetamide (CAS 86109-76-4) vs. Closest Structural Analogs and In-Class Candidates


Structural Isomerism with Chlamydia pneumoniae-IN-1: Identical Molecular Formula, Distinct Connectivity and Predicted Target Engagement

The target compound (CAS 86109-76-4, InChI Key BWVFNEWIUGVZGE-UHFFFAOYSA-N) is a constitutional isomer of Chlamydia pneumoniae-IN-1 (CAS 518010-44-1, InChI Key BDHYTOROWXHRFW-UHFFFAOYSA-N). Both share the molecular formula C19H15N3OS and molecular weight 333.41, but they differ fundamentally in atomic connectivity. The target compound features a benzimidazole-2-thioether–acetamide–naphthalen-1-yl topology (SMILES: O=C(CSC1=NC2=C(N1)C=CC=C2)NC1=C2C=CC=CC2=CC=C1), whereas CP-IN-1 is a 2-arylbenzimidazole with a thiophene-acetamide side chain attached at the meta-position of a phenyl spacer (SMILES: O=C(C1=CC=CS1)NC2=CC=CC(C3=NC4=CC=C(C)C=C4N3)=C2) . CP-IN-1 has documented antichlamydial activity: 99% inhibition of C. pneumoniae growth at 10 µM, MIC of 12.6 µM against the CV-6 strain, and 95% host cell viability at the same concentration . The target compound, with its distinct pharmacophore geometry, is predicted to engage different biological targets; its thioether-bridged scaffold is structurally more closely related to FPR1 agonists and DHFR-targeting 2MBI derivatives than to the 2-arylbenzimidazole antichlamydial series [1].

Structural isomerism Target selectivity Antichlamydial screening Pharmacophore geometry

Lipophilicity-Driven Differentiation: Quantitative logP and Aqueous Solubility Comparison vs. Simpler Benzimidazole-Thioether Analogs

The target compound possesses a calculated logP of 3.423, logD (pH 7.4) of 3.422, and intrinsic aqueous solubility (logSw) of -3.619, as reported by ChemDiv . Its polar surface area (PSA) is 40.16 Ų with 2 hydrogen bond donors and 4 hydrogen bond acceptors, placing it within favorable drug-like chemical space (no Rule-of-5 violations). By comparison, the simpler 2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide analog (MW ~283 g/mol, lacking the naphthalene ring) has an estimated logP of approximately 2.5 based on fragment-based calculation, and the 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide analog (CAS 30065-35-1, C16H15N3OS, MW 297.4 g/mol) has a predicted logP of approximately 2.9 [1]. The naphthalen-1-yl substitution in the target compound adds ~0.5-0.9 logP units relative to mono-aryl analogs. Published QSAR studies on benzimidazole derivatives have established a positive correlation between lipophilicity (logP) and antibacterial activity against both Gram-positive and Gram-negative organisms, with optimal logP ranges of 3.0-4.5 for membrane penetration [2]. The target compound's logP of 3.423 positions it within this optimal window.

Lipophilicity Drug-likeness Membrane permeability ADMET profiling

Class-Level Anticancer Potency of the Benzimidazole-Thioacetamide Scaffold: Quantitative IC₅₀ Benchmarks Against HCT116 Colorectal Carcinoma

While direct anticancer IC₅₀ data for the target compound (CAS 86109-76-4) have not been identified in peer-reviewed literature, the benzimidazole-2-thioacetamide scaffold has been extensively characterized. In a 2019 study of 26 2MBI-derived acetamide derivatives (4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides), compound N18 (bearing a para-methoxyphenyl terminal group) exhibited an IC₅₀ of 4.53 µM against the HCT116 human colorectal carcinoma cell line, surpassing the standard drug 5-fluorouracil (5-FU, IC₅₀ = 9.99 µM), while compound N9 showed IC₅₀ = 5.85 µM in the same SRB assay [1]. In a separate 2017 study on 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, compounds 5l and 5k achieved IC₅₀ values of 0.00005 and 0.00012 µM/mL respectively against HCT116, compared to 5-FU at 0.00615 µM/mL [2]. These data establish that the benzimidazole-2-thioacetamide core is capable of sub-micromolar to low-micromolar anticancer potency, with the specific N-substituent (in the target compound's case, naphthalen-1-yl) serving as the primary potency modulator. No direct SAR data exist to confirm whether naphthalen-1-yl substitution improves or reduces potency relative to the 4-methoxyphenyl or 4-oxothiazolidin-3-yl substituents.

Anticancer activity HCT116 DHFR inhibition Scaffold potency benchmarking

Naphthalene Moiety Contribution to Antimicrobial Activity: Quantitative MIC Benchmarks from Closely Related Naphthyl-Benzimidazole Derivatives

The contribution of the naphthalene moiety to antimicrobial activity in benzimidazole derivatives has been quantified by Ersan et al. (2021), who synthesized a series of naphthyl-substituted benzimidazole derivatives (compounds 11-19) via one-pot microwave-assisted synthesis [1]. Although these compounds lack the thioether-acetamide bridge present in the target compound (they feature direct benzimidazole-naphthalene C-C connectivity), they provide the best available quantitative benchmark for naphthalene's contribution within a benzimidazole context. Compound 18 demonstrated the most potent broad-spectrum antibacterial activity with MIC values of 7.81-62.50 µg/mL against all tested Gram-positive and Gram-negative strains, while compound 17 was the most active antifungal agent with a MIC of 15.62 µg/mL against all fungal strains tested [1]. For context, the standard antibiotic ampicillin shows typical MIC values of 0.5-4 µg/mL against susceptible S. aureus. The naphthalene ring's contribution to antimicrobial potency is attributed to its lipophilic character, which facilitates penetration through bacterial and fungal cell membranes [2]. The target compound combines this naphthalene membrane-penetration advantage with the thioether-acetamide pharmacophore, potentially enabling dual-mechanism antimicrobial activity.

Antimicrobial activity MIC Naphthalene pharmacophore Gram-positive Gram-negative

Recommended Application Scenarios for 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-(naphthalen-1-yl)acetamide (CAS 86109-76-4) Based on Quantitative Evidence


Anticancer Lead Discovery: HCT116 Colorectal Carcinoma Screening with Benzimidazole-Thioacetamide Scaffold

The benzimidazole-2-thioacetamide scaffold has demonstrated IC₅₀ values as low as 4.53 µM against HCT116 human colorectal carcinoma cells, outperforming 5-fluorouracil (IC₅₀ = 9.99 µM) [1]. The target compound's naphthalen-1-yl substituent provides a logP of 3.423 , within the optimal range for cellular permeability, making it suitable for inclusion in antiproliferative screening panels. Procurement rationale: this specific substitution pattern is uncharacterized in published SAR studies, offering an opportunity to establish novel structure-activity relationships for the naphthalen-1-yl terminus. Recommended assay: SRB or MTT assay against HCT116, MCF-7, and HepG2 cell lines with 5-FU as a positive control, following the experimental protocols validated in the 2019 BMC Chemistry study [1].

Antimicrobial Screening: Broad-Spectrum Evaluation Combining Naphthalene Lipophilicity with Thioether Pharmacophore

Naphthalene-substituted benzimidazoles achieve MIC values of 7.81-62.50 µg/mL against both Gram-positive and Gram-negative bacteria [2], and the benzimidazole-2-thioether linkage provides an additional enzyme-targeting mechanism via DHFR inhibition or topoisomerase interaction [1][2]. The target compound uniquely combines both features. Recommended screening panel: S. aureus (ATCC 25923), E. faecalis, K. pneumoniae, E. coli for antibacterial activity; C. albicans, A. fumigatus for antifungal activity, using broth microdilution methodology (CLSI guidelines). Molecular docking against E. coli topoisomerase I and DHFR can be performed to confirm the predicted dual-mechanism engagement, following the docking protocol established by Ersan et al. using DMA as a reference ligand [2].

Chemical Biology Probe Development: FPR1 Agonist Scaffold Optimization

2-(Benzimidazol-2-ylthio)-N-phenylacetamide derivatives have been characterized as formyl peptide receptor 1 (FPR1) agonists through comparative molecular docking studies [3]. The target compound extends this scaffold by replacing the N-phenyl group with N-naphthalen-1-yl, a modification that is predicted to enhance hydrophobic interactions within the FPR1 binding pocket residues (Thr199, Arg201, Gly202, Ala261) identified as critical for ligand recognition [3]. Application: use as a starting scaffold for FPR1 agonist SAR exploration, with calcium mobilization or cAMP inhibition assays in FPR1-transfected HEK293 cells to establish EC₅₀ values. The naphthalene ring may confer enhanced binding through π-π stacking with Phe or Tyr residues in the receptor binding pocket.

ADMET Benchmarking and Property-Based Compound Library Selection

With a logP of 3.423, PSA of 40.16 Ų, 2 HBD, and 4 HBA, the target compound resides within favorable drug-like property space (Lipinski Rule-of-5 compliant) . Its logD of 3.422 and aqueous solubility (logSw -3.619) provide measurable benchmarks for permeability-solubility trade-off assessment. Procurement for physicochemical property benchmarking: the compound can serve as a reference standard for calibrating in silico ADMET models for the benzimidazole-thioether chemical series, particularly for predicting the impact of polycyclic aromatic substituents on metabolic stability (CYP3A4/CYP2D6 liability screening recommended), plasma protein binding, and hERG channel interaction risk. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies are recommended to correlate calculated logP/logD with measured permeability.

Quote Request

Request a Quote for 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.